molecular formula C6H5NO4 B1249760 1H-pyrrole-2,5-dicarboxylic Acid CAS No. 937-27-9

1H-pyrrole-2,5-dicarboxylic Acid

Cat. No.: B1249760
CAS No.: 937-27-9
M. Wt: 155.11 g/mol
InChI Key: JLUIOEOHOOLSJC-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H5NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions of the pyrrole ring, which impart unique chemical properties to the molecule.

Mechanism of Action

Target of Action

The primary target of 1H-Pyrrole-2,5-dicarboxylic Acid, also known as PT22, is the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa . QS is a bacterial communication system that regulates the production of virulence factors and biofilm formation, which are key contributors to antibiotic resistance .

Mode of Action

PT22 exhibits potent QS inhibitory activity against P. aeruginosa . It reduces the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibits biofilm formation . . PT22 also significantly attenuates the expression of QS-related genes .

Biochemical Pathways

PT22 affects the QS system, which is a key biochemical pathway in P. aeruginosa. By inhibiting QS, PT22 disrupts the production of virulence factors and the formation of biofilms . This disruption can be visualized through scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) .

Result of Action

The result of PT22’s action is a significant reduction in the virulence of P. aeruginosa. It decreases the production of virulence factors and inhibits biofilm formation . PT22 also enhances the susceptibility of P. aeruginosa to antibiotics such as gentamycin and piperacillin . This makes PT22 a potential antibiotic accelerant against P. aeruginosa infections .

Action Environment

The action of PT22 is influenced by the bacterial environment. For instance, PT22 is effective in inhibiting biofilm formation, a process that is enhanced in certain environmental conditions . .

Biochemical Analysis

Biochemical Properties

1H-pyrrole-2,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly as a metabolite. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been noted to interact with iron-containing catalysts, which are crucial in the synthesis of pyrrole-2,5-dicarboxylic acid esters . These interactions are essential for the compound’s role in metabolic pathways and its function as a metabolite .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms bidentate hydrogen-bonded contacts between the 2,5-carboxylic acid groups on adjacent pyrrole subunits . These interactions can influence enzyme activity, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be synthesized in the presence of iron-containing catalysts, which may affect its stability and degradation over time .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a metabolite suggests that it is an intermediate or product resulting from metabolism, playing a crucial role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within the cell .

Preparation Methods

1H-Pyrrole-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrole-2,5-dicarboxylic acid derivatives. The process typically includes the following steps:

Industrial production methods may involve the use of iron-containing catalysts to facilitate the synthesis of pyrrole-2,5-dicarboxylic acid esters .

Chemical Reactions Analysis

1H-Pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Pyrrole-2,5-dicarboxylic acid has several scientific research applications:

Properties

IUPAC Name

1H-pyrrole-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUIOEOHOOLSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474366
Record name 1H-pyrrole-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-27-9
Record name 1H-pyrrole-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrole-2,5-dicarbaldehyde (0.21 g, 1.71 mmol) was dissolved in 35 ml of hot water and placed in a hot water bath (95-100° C.). A solution of KMnO4 (0.788 g, 5.13 mmol) in 10 ml of water was added dropwise in a period of 5 min. The reaction mixture was stirred at 95-100° C. for 1 h, and was then cooled to 70° C. The brown precipitates (MnO2) were filtered off and washed with water. The filtrate was acidified at 0° C. with 5 M HCl to pH 2, evaporated to dryness, and dried under high vacuum. The product was dissolved in 80 ml of anhydrous EtOH and the solution was filtered through a funnel. The filtrate was evaporated to give a brown solid (0.25 g), which was used in next reaction without further purification. ESI MS: 154.00 (M−H+). 1H NMR (DMSO-d6) δ12.68 (br. S), 12.17 (s), 6.72 (s).
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.788 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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